
7-(Bromomethyl)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, where a bromomethyl group is attached to the seventh position and an amine group is attached to the second position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)naphthalen-2-amine typically involves the bromination of 7-methyl-naphthalen-2-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) at reflux temperature . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, forming a benzylic radical. This radical then reacts with another bromine molecule to form the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)naphthalen-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products such as 7-(azidomethyl)naphthalen-2-amine or 7-(thiomethyl)naphthalen-2-amine.
Oxidation: Products like 7-(bromomethyl)naphthalen-2-nitrosoamine or 7-(bromomethyl)naphthalen-2-nitroamine.
Reduction: 7-Methyl-naphthalen-2-amine.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting cancer and microbial infections.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)naphthalen-2-amine involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to crosslinking and inhibition of biological functions . This property is particularly useful in the development of anticancer agents, where the compound can induce DNA damage and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Chloromethyl)naphthalen-2-amine
- 7-(Iodomethyl)naphthalen-2-amine
- 2-(Bromomethyl)naphthalene
Uniqueness
Compared to its analogs, 7-(Bromomethyl)naphthalen-2-amine has a unique combination of reactivity and stability. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the naphthalene ring offers a rigid and planar structure that can intercalate with DNA . This makes it particularly useful in medicinal chemistry for the design of DNA-targeting drugs.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
7-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7,13H2 |
Clave InChI |
UPSGZXGZEYIQPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


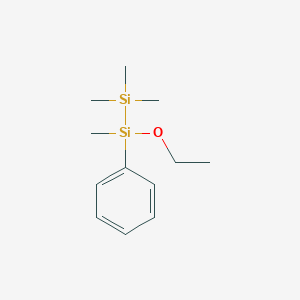
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
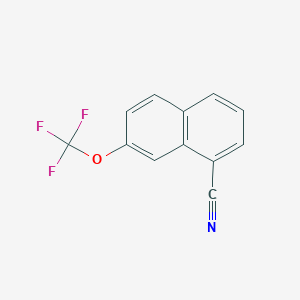

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
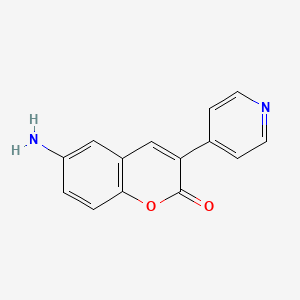

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
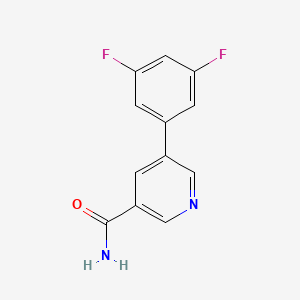
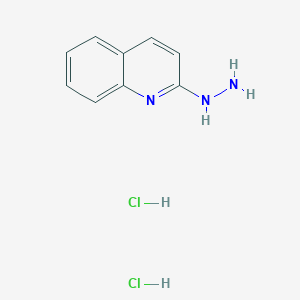

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

